2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(4-methoxy-2-methylphenyl)ethane-1-sulfonamido
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Description
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(4-methoxy-2-methylphenyl)ethane-1-sulfonamido is a useful research compound. Its molecular formula is C20H21NO5S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications
Metal-Free Synthesis Methods
- Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, which includes compounds structurally similar to 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(4-methoxy-2-methylphenyl)ethane-1-sulfonamido. This method utilizes surfactants in an aqueous medium, providing an eco-friendly approach to chemical synthesis (Kumar, Rāmānand, & Tadigoppula, 2017).
Phenol Oxidation Processes
- Schofield et al. (1971) explored the oxidation of similar phenol compounds, leading to the formation of benzofuran and dihydrobenzofuran derivatives. These studies contribute to the understanding of chemical reactions and compound formations relevant to the compound (Schofield, Ward, & Choudhury, 1971).
Synthesis and Derivatization
- Hartman and Halczenko (1990) focused on the synthesis and derivatization of arylsulfonylthiophene- and furan-2-sulfonamides, providing insights into the chemical processes that can be applied to similar compounds (Hartman & Halczenko, 1990).
Biological Screening
- El-Gaby et al. (2018) conducted in vitro biological screening of compounds containing sulfonamide moiety, similar to the compound in focus. These screenings are crucial for determining the potential biological activities of such compounds (El-Gaby et al., 2018).
Antioxidant Activity
- Thanuja et al. (2022) synthesized derivatives of benzoin, a compound structurally related to this compound, to enhance antioxidant activity. The study of substituents and functional groups in these compounds offers insights into their potential as antioxidants (Thanuja, Kripa, Bhavadharani, & Kanagam, 2022).
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-14-12-17(25-2)9-10-20(14)27(23,24)21-13-18(22)15-5-7-16(8-6-15)19-4-3-11-26-19/h3-12,18,21-22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZNNJWJBPXMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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